REACTION_CXSMILES
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[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:11]3[N:12]([CH:16]=[CH:17][N:18]=3)[CH:13]=[CH:14][CH:15]=2)=[CH:6][CH:5]=1)([O-])=O>C(O)(=O)C.[Fe]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[C:11]3[N:12]([CH:16]=[CH:17][N:18]=3)[CH:13]=[CH:14][CH:15]=2)=[CH:8][CH:9]=1
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)C=1C=2N(C=CC1)C=CN2
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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45 g
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Type
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catalyst
|
Smiles
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[Fe]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Heat to 60°-70° C. for 2 hr
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Duration
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2 h
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Type
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FILTRATION
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Details
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Filter the reaction mixture over celite and
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Type
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CONCENTRATION
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Details
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concentrate the filtrate to approximately 50 ml under vacuum
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Type
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EXTRACTION
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Details
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Neutralize the residue with saturated sodium carbonate solution and extract with three 200 ml portions of methylene chloride
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Type
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DRY_WITH_MATERIAL
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Details
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Dry the combined extracts over sodium sulfate
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Type
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ADDITION
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Details
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treat with charcoal
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Type
|
CUSTOM
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Details
|
remove the solvent in vacuo
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Type
|
CUSTOM
|
Details
|
Crystallize the residue from ether
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Name
|
|
Type
|
product
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Smiles
|
NC1=CC=C(C=C1)C=1C=2N(C=CC1)C=CN2
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |